S-Clopidogrel N-Methyl Impurity
Overview
Description
S-Clopidogrel N-Methyl Impurity, chemically known as Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate, is a significant impurity found in the pharmaceutical compound Clopidogrel. Clopidogrel is widely used as an antiplatelet medication to prevent blood clots in patients with cardiovascular diseases. The presence of impurities like this compound is crucial for quality control and regulatory compliance in pharmaceutical manufacturing .
Mechanism of Action
Target of Action
The primary target of S-Clopidogrel N-Methyl Impurity, similar to Clopidogrel, is the P2Y12 subtype of ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation.
Mode of Action
This compound, as an analogue of Clopidogrel, is likely to share a similar mode of action. Clopidogrel is a prodrug that is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 ADP receptor disrupts a key biochemical pathway in platelet activation. Normally, the binding of ADP to this receptor triggers a cascade of intracellular events that lead to the activation of the GPIIb/IIIa complex. This complex is responsible for platelet aggregation, a critical step in the formation of blood clots. By blocking the P2Y12 ADP receptor, this compound prevents this cascade, thereby inhibiting platelet aggregation .
Pharmacokinetics
Clopidogrel’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability . The specific salt formulation of Clopidogrel may influence the extent to which it is absorbed, distributed, and eliminated by the body .
Result of Action
The result of this compound’s action would be a reduction in platelet aggregation, similar to Clopidogrel . This could potentially lead to a decreased risk of clot formation and subsequent cardiovascular events such as myocardial infarction and stroke .
Biochemical Analysis
Biochemical Properties
It is known that the parent compound, Clopidogrel, is an antiplatelet medication used to prevent blood clots
Cellular Effects
The parent compound, Clopidogrel, has been shown to reduce the risk of heart disease and stroke in those at high risk . It is an antiplatelet drug, which means it helps prevent blood clots by inhibiting platelet aggregation .
Molecular Mechanism
The parent compound, Clopidogrel, is a prodrug that needs to be metabolized to an active compound that targets the platelet Gi-coupled adenosine diphosphate (ADP) P2Y12 receptor .
Metabolic Pathways
The parent compound, Clopidogrel, is metabolized by cytochrome P450 enzymes, primarily CYP2C19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Clopidogrel N-Methyl Impurity involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with thiophene-2-ethylamine to form an intermediate compound.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification with methyl chloroformate to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like chromatography are employed to isolate the impurity .
Chemical Reactions Analysis
Types of Reactions: S-Clopidogrel N-Methyl Impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
S-Clopidogrel N-Methyl Impurity has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard for analytical method development, validation, and quality control in the production of Clopidogrel.
Toxicological Studies: Helps in assessing the safety and toxicity of Clopidogrel by studying the effects of its impurities.
Regulatory Compliance: Ensures that pharmaceutical products meet regulatory standards by identifying and quantifying impurities
Comparison with Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
R-Clopidogrel: The enantiomer of Clopidogrel, which is less active.
Clopidogrel Carboxylic Acid: A major metabolite of Clopidogrel.
Clopidogrel Thienylethyl Hydrochloride: Another impurity found in Clopidogrel
Uniqueness: S-Clopidogrel N-Methyl Impurity is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. Its presence and quantification are essential for ensuring the safety and efficacy of Clopidogrel formulations .
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKNRNOULMZHY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CS1)[C@@H](C2=CC=CC=C2Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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